N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxamide is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring bearing a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with an appropriate carboxylic acid derivative to introduce the carboxamide group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Agrochemicals: It is explored for its potential use as an insecticide or herbicide, leveraging its ability to disrupt biological processes in pests.
Mechanism of Action
The mechanism of action of N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to reach its target sites and exert its effects by modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(trifluoromethoxy)phenyl)urea: This compound shares the trifluoromethoxyphenyl group but differs in its functional group, which is a urea instead of a carboxamide.
4-(trifluoromethoxy)phenylhydrazine: This compound contains the trifluoromethoxyphenyl group attached to a hydrazine moiety.
Uniqueness
N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the pyrazole ring and the carboxamide group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)19-8-3-1-7(2-4-8)16-10(18)9-5-6-15-17-9/h1-6H,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLNVQOPWGVRFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NN2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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